2-(3-chloro-4-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
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Description
2-(3-chloro-4-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C18H15ClFN3O3S2 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chloro-4-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-4-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Sulfonamide derivatives have been designed and synthesized with the aim of obtaining potent antitumor agents with low toxicity. Compounds based on sulfonamide, including those with structures similar to the queried compound, have shown high antitumor activity and low toxicity in mice, indicating their potential as novel kinds of antitumor drugs (Huang, Lin, & Huang, 2001).
Inhibition of PI3K/mTOR Pathway
Compounds structurally related to the queried chemical have been investigated for their inhibitory effects on the PI3Kα and mTOR pathways in vitro and in vivo. Modifications to the molecular structure have been explored to improve metabolic stability and maintain efficacy, underscoring the importance of structural features in therapeutic applications (Stec et al., 2011).
Antilung Cancer Activity
Novel fluoro-substituted compounds, including those with benzothiazole and pyridine components, have shown significant anticancer activity against human cancer cell lines, particularly lung cancer. These findings highlight the potential of such compounds in the development of new anticancer therapies (Hammam et al., 2005).
Thrombin Inhibition
Sulfonamide derivatives have also been explored as potent thrombin inhibitors, indicating their potential use in preventing thrombosis. Research in this area demonstrates the versatility of sulfonamide compounds in addressing a variety of health conditions (Lee et al., 2007).
Quantum Chemical and Molecular Dynamic Simulation Studies
The corrosion inhibition properties of piperidine derivatives, related to the sulfonamide family, have been investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and inhibition efficiencies, suggesting industrial applications in corrosion prevention (Kaya et al., 2016).
properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S2/c19-16-6-15(1-2-17(16)20)28(25,26)23-10-18(24)22-8-12-5-14(9-21-7-12)13-3-4-27-11-13/h1-7,9,11,23H,8,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXOBGYZIPTTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide |
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